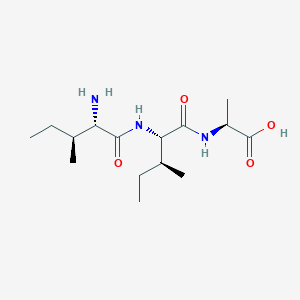

L-Alanine, L-isoleucyl-L-isoleucyl-

Description

Structure

3D Structure

Properties

CAS No. |

615558-40-2 |

|---|---|

Molecular Formula |

C15H29N3O4 |

Molecular Weight |

315.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H29N3O4/c1-6-8(3)11(16)13(19)18-12(9(4)7-2)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t8-,9-,10-,11-,12-/m0/s1 |

InChI Key |

WIZPFZKOFZXDQG-HTFCKZLJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L Alanine and L Isoleucine in Non Human Organisms

Biosynthetic Routes to L-Alanine and L-Isoleucine in Microorganisms and Plants

The synthesis of L-alanine and L-isoleucine occurs through distinct metabolic routes, often starting from common central metabolites.

Pyruvate-Dependent Synthesis of L-Isoleucine in Bacteria and Plants

In many bacteria and plants, the biosynthesis of L-isoleucine begins with the precursor molecule pyruvate (B1213749). libretexts.org One of the well-established routes is the threonine pathway, which utilizes both threonine and pyruvate. researchgate.net The first committed step in this pathway is the conversion of threonine to 2-ketobutyrate, a reaction catalyzed by the enzyme threonine dehydratase/deaminase (TD), encoded by the ilvA gene. nih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a key regulatory point in the biosynthesis of branched-chain amino acids. nih.gov

Subsequently, acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, condenses 2-ketobutyrate with a molecule of pyruvate to form 2-aceto-2-hydroxybutyrate. nih.gov This enzyme is central to the biosynthesis of all branched-chain amino acids. nih.gov The pathway then proceeds through a series of isomerization, reduction, and dehydration steps to ultimately yield L-isoleucine. nih.govelifesciences.org

In addition to the threonine-dependent pathway, some microorganisms and plants can synthesize isoleucine via a pyruvate pathway, where both precursor molecules are derived from pyruvate and acetyl-CoA. researchgate.net This pathway involves the formation of citramalic acid and bypasses the regulatory step at threonine deaminase, allowing for a sustained production of isoleucine. researchgate.net

The synthesis of L-alanine is a more direct process, primarily occurring through the transamination of pyruvate. libretexts.orgresearchgate.net This reaction is catalyzed by aminotransferases, which transfer an amino group from a donor molecule, such as glutamate (B1630785) or valine, to pyruvate, forming L-alanine. researchgate.net Another enzyme, L-alanine dehydrogenase, can also catalyze the conversion of pyruvate to L-alanine. nih.gov

Genetic Engineering Approaches for Enhanced L-Isoleucine Production in Non-Human Organisms

The industrial production of L-isoleucine primarily relies on microbial fermentation, with Corynebacterium glutamicum and Escherichia coli being the most commonly used microorganisms. cabidigitallibrary.orgnih.gov To improve the yield of L-isoleucine, various genetic engineering strategies have been employed.

Another strategy involves blocking competing metabolic pathways to channel more precursors towards L-isoleucine synthesis. researchgate.net For example, inactivating genes involved in the degradation of L-threonine, a key precursor, can lead to increased L-isoleucine accumulation. nih.govacs.org In one study, the inactivation of genes such as tdh, ltaE, and yiaY in E. coli, which are associated with L-threonine metabolism but not L-isoleucine synthesis, resulted in a 72.3% increase in L-isoleucine production. nih.govacs.org

Furthermore, engineering the export systems of the microbial host can also enhance production. Overexpressing the two-component export system BrnFE, along with the global regulator Lrp, has been shown to significantly increase L-isoleucine secretion in C. glutamicum. researchgate.net These genetic modifications, often combined, have led to the development of highly efficient microbial strains for the industrial production of L-isoleucine. cabidigitallibrary.org

Enzymatic Derivatization and Isomerization of L-Isoleucine

L-isoleucine can be enzymatically modified to form other important non-proteinogenic amino acids.

Biosynthesis of L-allo-Isoleucine from L-Isoleucine by Specific Enzyme Pairs

The non-proteinogenic amino acid L-allo-isoleucine is a stereoisomer of L-isoleucine, differing in the configuration at the beta-carbon. hmdb.ca It is found in a variety of organisms, from bacteria and fungi to plants and mammals. nih.gov The biosynthesis of L-allo-isoleucine from L-isoleucine is catalyzed by a synergistic pair of enzymes: a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an isomerase. nih.gov

In the bacterium Streptomyces scopuliridis, the enzyme pair DsaD (aminotransferase) and DsaE (isomerase) are responsible for this conversion. nih.gov Similarly, in Streptomyces drozdowiczii, the enzymes MfnO and MfnH perform the same function. nih.gov In-vivo studies have confirmed the essential role of these enzyme pairs in the production of metabolites containing L-allo-isoleucine. nih.gov The reaction is bidirectional and involves a PLP-linked ketimine intermediate, with an arginine residue in the isomerase being crucial for the epimerization at the β-position of the amino acid. nih.gov

Ribosomal and Non-Ribosomal Peptide Synthesis Mechanisms

Peptides are synthesized in cells through two primary mechanisms: ribosomal synthesis and non-ribosomal peptide synthesis.

Characterization of Ribosomal Peptide Synthetic (RiPS) Pathways for Peptides Containing Alanine (B10760859) and Isoleucine

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) represent a diverse class of natural products found across all domains of life. wikipedia.orgmdpi.com Their synthesis is a two-stage process: first, a precursor peptide is synthesized by the ribosome, and second, this precursor undergoes extensive chemical modifications by a suite of tailoring enzymes. wikipedia.orgmdpi.com This biosynthetic strategy allows for significant chemical diversity. nih.gov

The precursor peptide consists of a leader sequence, which acts as a recognition signal for the modifying enzymes, and a core region, which is the ultimate source of the final peptide product. wikipedia.org This core region is composed of standard proteinogenic amino acids, including L-alanine and L-isoleucine.

The incorporation of alanine and isoleucine into RiPPs is fundamental to their structure and function.

Alanine is a common residue in precursor peptides and is often the substrate for key modifications. For example, in the biosynthesis of lanthipeptides, a major class of RiPPs, serine and threonine residues are first dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, the thiol group of a cysteine residue attacks the dehydroalanine, forming a lanthionine (B1674491) bridge, which is essentially two alanine residues linked by a thioether. nih.gov

Isoleucine can be present in the core peptide sequence, contributing to the final structure and properties of the mature RiPP. nih.gov Research has shown that in the biosynthesis of Pantocin A-like molecules, the precursor peptides can feature substitutions in the core region, with residues like isoleucine being incorporated to generate structural variety. nih.gov

The characterization of RiPP biosynthetic gene clusters through genome mining has become a primary method for discovering new peptide natural products. rsc.org By identifying genes for precursor peptides and associated modifying enzymes, researchers can predict the structures of novel RiPPs containing residues like alanine and isoleucine. mdpi.com

Prebiotic Chemistry and Abiotic Peptide Formation

Formation of Oligopeptides from Amino Acid Amides under Simulated Primordial Conditions

The spontaneous formation of peptides from free amino acids in an aqueous environment, as presumed for the primordial Earth, is thermodynamically and kinetically unfavorable. nih.govscielo.org.mx The condensation reaction to form a peptide bond releases a molecule of water, a process disfavored by the law of mass action in a watery environment. scielo.org.mx Research into prebiotic chemistry has therefore focused on identifying plausible conditions that could overcome these barriers.

One significant area of investigation involves the role of amino acid derivatives, such as amino acid amides, and specific environmental conditions.

Role of Activating Agents: Experiments simulating early Earth conditions, such as those inspired by Stanley Miller's work, have shown that the presence of plausible prebiotic condensing reagents like cyanamide (B42294) can facilitate the polymerization of amino acids. scielo.org.mx Cyanamide is thought to dimerize in basic solutions to form dicyandiamide, which can then activate amino acids for peptide bond formation. scielo.org.mx

The Role of Amino Acid Amides: Studies have indicated that amino acid amides are crucial intermediates in these condensation reactions. They are more reactive nucleophiles than their corresponding amino acids, positioning them as potential substrates for prebiotic peptide synthesis. The reaction pathway suggests that the amino acid amide can attack a reactive intermediate, forming a peptide amide, which is then hydrolyzed to the linear dipeptide. scielo.org.mx

Dehydration-Hydration Cycles: Another proposed mechanism for abiotic peptide formation involves repeated dehydration and rehydration cycles, such as those that might occur in evaporating lagoons or on shorelines. nih.gov Experiments have demonstrated that by subjecting aqueous solutions of amino acids to repeated cycles of heating for dehydration followed by rehydration, it is possible to form oligopeptides of significant length in high yields without catalysts. nih.gov This process effectively drives the condensation reaction forward by removing water.

These findings highlight that under simulated primordial conditions, the formation of oligopeptides containing residues like alanine and isoleucine was plausible, not through the simple condensation of free amino acids in solution, but via pathways involving more reactive intermediates like amino acid amides and environmental cycling. nih.govresearchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| L-Alanine | |

| L-Isoleucine | |

| Pyruvate | |

| Glutamate | |

| α-Ketoglutarate | |

| NADH | |

| L-Threonine | |

| α-Ketobutyrate | |

| Acetyl-CoA | |

| Dehydroalanine | |

| Dehydrobutyrine | |

| Cysteine | |

| Lanthionine | |

| Cyanamide | |

| Dicyandiamide | |

| Fumarate | |

| L-Aspartic Acid |

Structural Characterization and Conformational Analysis of Alanine and Isoleucine Containing Peptides

Spectroscopic Investigations

Spectroscopic techniques are invaluable tools for probing the structure and dynamics of peptides in various states.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Dipeptides and Oligopeptides

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within peptides, offering insights into their structure and bonding.

In the study of amino acids with hydrophobic side chains like L-alanine, L-valine, and L-isoleucine, Fourier transform infrared (FT-IR) attenuated total reflectance (ATR) and Raman scattering spectra have been measured in both H₂O and D₂O solutions. nih.govacs.orgresearchgate.net Density functional theory (DFT) calculations are often employed to assign the observed vibrational bands. nih.govacs.org For instance, in hydrated L-alanine, L-valine, and L-isoleucine, the vibrational modes of CH₃ and NH₃⁺ groups are analyzed based on their C₃ᵥ local symmetry, while CH₂ groups are analyzed using C₂ᵥ coordinates. acs.org

The amide I region of the IR spectrum is particularly sensitive to the secondary structure of peptides. For the dipeptide Alanine-Leucine, the νC=O band maximum can differ by approximately 20–30 cm⁻¹ depending on the specific conformation and hydrogen bonding environment. fu-berlin.defu-berlin.de In studies of alanine-rich peptides, IR spectroscopy has been used to observe the solvation shell around the peptide in solution. anu.edu.au The analysis of poly(L-alanine) has shown that small modifications to the force field are needed to achieve good agreement between calculated and observed Raman and infrared bands, and that amide II' can be in Fermi resonance with a component of the CH₃ asymmetric bend. nih.gov

| Vibrational Mode | Alanine (in H₂O) nih.govacs.org | Isoleucine (in H₂O) nih.govacs.org | Ala-Leu (Amide I) fu-berlin.defu-berlin.de |

|---|---|---|---|

| νCOO⁻ (asymmetric) | ~1590 | ~1590 | ~1590 |

| δNH₃⁺ (asymmetric) | ~1625 | ~1625 | - |

| νC=O (Amide I) | - | - | ~1660 |

| CH₃ bend | ~1460 | ~1460 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on the connectivity and spatial proximity of atoms.

For peptides, 2D NMR experiments such as COSY, TOCSY, and NOESY are crucial for assigning proton resonances and determining the peptide's conformation. uzh.chyoutube.com The Nuclear Overhauser Effect (NOE) provides through-space distance constraints between protons, which are essential for structure calculation. uzh.ch The structure determination process involves several steps, including sample preparation, recording of 2D or 3D NMR spectra, sequential assignment of resonances, and structure calculation. uzh.ch

In the case of tripeptides like Ala-Ala-Ala (AAA), NMR has been used extensively to characterize its conformational landscape, revealing a predominance of the polyproline II (ppII) conformer. nih.gov For larger proteins and complex peptides, 3D NMR techniques are employed for backbone and side-chain assignments, especially when isotopic labeling (¹³C and ¹⁵N) is used. nih.govnmims.edu The development of techniques like methyl-TROSY NMR has allowed for the study of structure and dynamics in large protein complexes by focusing on threonine and isoleucine sidechains. researchgate.net

| NMR Experiment | Information Obtained | Application |

|---|---|---|

| COSY (Correlation Spectroscopy) | Through-bond scalar couplings between protons (typically 2-3 bonds) | Identifying spin systems of amino acid residues |

| TOCSY (Total Correlation Spectroscopy) | Correlations between all protons within a spin system | Complete assignment of protons within a residue |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proximity of protons (< 5 Å) | Determining the 3D structure and conformation |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation between a proton and its directly attached heteronucleus (e.g., ¹³C, ¹⁵N) | Resolving overlap and aiding in backbone assignment |

Terahertz Spectroscopy for Low-Frequency Vibrational Modes of Peptide Systems

Terahertz (THz) spectroscopy probes low-frequency vibrations in the range of 0.1-15 THz (3-500 cm⁻¹), which correspond to collective motions and intermolecular interactions within and between molecules. researchgate.net This technique is sensitive to the primary and secondary structures of peptides and can distinguish between isomers. nih.govacs.orgnih.govresearchgate.net

THz time-domain spectroscopy (THz-TDS) has been used to study various peptides, from dipeptides to larger oligopeptides. nih.govacs.orgnih.govrsc.org The THz spectra of peptides are characterized by absorption peaks associated with their secondary structure. researchgate.net For example, THz-TDS can differentiate between six tetrameric peptides with similar primary and secondary structures, providing unique spectral signatures for each. nih.govacs.orgnih.gov The low-frequency vibrational modes observed in the THz region are sensitive to both inter- and intramolecular vibrations in organic molecular crystals. acs.org

Studies on alanine-rich peptides have utilized THz-TDS to observe the solvation shell around the peptide in an aqueous environment. anu.edu.au The absorbance in the THz region generally increases with frequency and peptide concentration. The low-frequency spectra of peptides are influenced by their secondary structure, as seen in the comparison between di-L-alanine and the α-helical poly-L-alanine. nih.gov

| Application | Key Findings | References |

|---|---|---|

| Structural Distinction | Provides unique spectral signatures for different peptides, enabling identification and distinction between isomers. | nih.govacs.orgnih.govresearchgate.net |

| Secondary Structure Analysis | THz spectra have peaks associated with the secondary structure of peptides. | researchgate.net |

| Solvation Dynamics | Allows for the observation and estimation of the size of the solvation shell around peptides in solution. | anu.edu.au |

| Low-Frequency Vibrational Modes | Sensitive to low-frequency inter- and intramolecular vibrational modes, providing insights into collective motions. | acs.orgnih.gov |

X-ray Crystallography of Peptide Crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules in their solid, crystalline state.

Elucidation of Solid-State Conformations and Molecular Packing Arrangements

X-ray crystallography provides definitive information about the conformation of peptide molecules and how they pack together in a crystal lattice. This is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

The self-assembly of peptides is highly dependent on their sequence and conformation. nih.gov For instance, the aliphatic dipeptide alanine-isoleucine (Ala-Ile), when protected with a benzyloxycarbonyl (Z) group, forms hollow microtubes. nih.gov The single-crystal structure of Z-Ala-Ile-OH reveals an orthorhombic crystal system, and this molecular packing directly correlates with the observed microtube morphology. nih.gov In contrast, the unprotected Ala-Ile dipeptide has been shown to form microtubes with hexagonal symmetry. nih.gov

The study of tripeptides containing phenylalanine and isoleucine has shown that these peptides tend to assemble into nanofibers composed of laterally associated filaments. nih.gov The molecular arrangements within these assemblies are diverse and depend on both the peptide sequence and the conformation of the peptide building blocks, which are often extended β-strands or right-handed turns. nih.gov The interplay between conformation, molecular packing, and sequence is critical in determining the detailed nanostructures of peptides. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Polymorphism in Peptide Structures

Hydrogen bonds are a primary driving force in the self-assembly and stabilization of peptide structures. nih.govchemguide.co.uk X-ray crystallography allows for the detailed analysis of these hydrogen bonding networks. In the crystal structure of Z-Ala-Ile-OH, hydrogen bonds link the molecules into planes. nih.gov These planes then stack via hydrophobic interactions. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant phenomenon in peptide chemistry. wikipedia.orgmt.com Different polymorphs of the same peptide can exhibit different physical properties. mt.com For example, a tripeptide designed for topochemical polymerization was found to crystallize as two different polymorphs, each adopting a β-turn conformation but with different packing arrangements. nih.gov These different polymorphs exhibited distinct mechanical properties. nih.gov

Computational Structural Biology

Computational methods provide invaluable insights into the molecular behavior of peptides, offering a level of detail that is often unattainable through experimental techniques alone. These approaches allow for the exploration of dynamic conformational properties, the prediction of spectroscopic data, and the analysis of the complex energy landscapes that govern peptide folding and assembly.

All-atom molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. researchgate.netresearchgate.netambermd.orgacs.orgresearchgate.net By simulating the interactions between all atoms in the peptide and the surrounding solvent, MD can reveal the preferred conformations, folding pathways, and self-assembly mechanisms of peptides like L-isoleucyl-L-isoleucyl-L-alanine. ambermd.orgacs.org

For instance, studies on the related dipeptides alanine-isoleucine (Ala-Ile) and isoleucine-isoleucine (Ile-Ile) have demonstrated the profound effect of the solvent on their conformational preferences. rsc.orgrsc.org In aqueous solutions, these dipeptides show a tendency to self-assemble, a propensity that can be quantified by calculating the potential of mean force (PMF) between molecules. rsc.org The attractive forces observed in the PMF indicate a thermodynamic favorability for aggregation. rsc.org It is anticipated that the tripeptide L-isoleucyl-L-isoleucyl-L-alanine would exhibit similar self-assembling behavior, driven by hydrophobic interactions between the isoleucine side chains.

MD simulations of tripeptides are typically performed using force fields such as GROMOS, CHARMM, or AMBER, which define the potential energy of the system. acs.orgrsc.orgmdpi.com The choice of force field and water model is critical for obtaining accurate results. acs.orgmdpi.com Simulations are generally run under conditions of constant temperature and pressure (NPT ensemble) to mimic experimental conditions. rsc.orgrsc.org Analysis of the simulation trajectories can provide information on various structural parameters, including backbone dihedral angles (phi and psi), which determine the secondary structure of the peptide.

Table 1: Key Parameters in All-Atom MD Simulations of Peptides

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the calculated intermolecular and intramolecular interactions. |

| Water Model | A model used to represent water molecules in the simulation. | Crucial for accurately simulating the hydrophobic effect and solvation of the peptide. |

| Ensemble | A collection of possible states of a system, characterized by specific thermodynamic variables (e.g., NPT, NVT, NVE). | Ensures that the simulation samples a relevant statistical distribution of conformations. |

| Simulation Time | The total time duration of the molecular dynamics simulation. | Must be long enough to allow the system to explore its relevant conformational space. |

| Temperature & Pressure | Thermodynamic conditions under which the simulation is run. | Should be set to match the experimental conditions of interest. |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a sensitive probe of molecular structure and conformation. The vibrational self-consistent field (VSCF) method is a computational approach used to predict the anharmonic vibrational spectra of molecules. scispace.comnih.gov This method goes beyond the simpler harmonic approximation, providing more accurate predictions of vibrational frequencies, which are often affected by the complex potential energy surface of flexible molecules like peptides. scispace.com

For a tripeptide such as L-isoleucyl-L-isoleucyl-L-alanine, VSCF calculations can be used to predict the frequencies of key vibrational modes, such as the amide I, II, and III bands. nih.gov These bands are particularly sensitive to the peptide's secondary structure (e.g., β-sheet, γ-turn). nih.gov By comparing the calculated spectra with experimental data, it is possible to identify the predominant conformations of the peptide in different environments. nih.gov

The VSCF calculation process typically involves:

Geometry Optimization: The first step is to find the minimum energy structure of the peptide using a suitable level of quantum mechanical theory, such as Density Functional Theory (DFT). nih.gov

Hessian Calculation: The second derivative of the energy with respect to the atomic coordinates (the Hessian matrix) is calculated to obtain the harmonic vibrational frequencies and normal modes.

Anharmonic Corrections: The VSCF method is then applied to account for the anharmonicity of the vibrations, leading to more accurate frequency predictions. scispace.com

Studies on model tripeptides have shown that VSCF calculations can successfully identify the hydrogen bonding patterns and conformational changes that occur upon interaction with solvent molecules. nih.gov

The conformational space of a peptide refers to the entire set of possible three-dimensional structures it can adopt. osti.govfrontiersin.orgresearchgate.net The energy landscape is a map of this space, where the energy of each conformation is plotted against the coordinates that define the conformation. researchgate.netosti.govacs.orgacs.org Understanding the energy landscape is key to understanding the peptide's folding, stability, and function. acs.org

For L-isoleucyl-L-isoleucyl-L-alanine, the energy landscape will be characterized by multiple local energy minima, corresponding to different stable or metastable conformations. acs.org The barriers between these minima determine the rates of interconversion between different conformations. osti.gov The global minimum on this landscape represents the most stable conformation of the peptide.

Computational techniques for exploring the conformational space and energy landscape include:

Systematic Searches: These methods involve systematically changing the dihedral angles of the peptide backbone and side chains to generate a grid of possible conformations. acs.org

Stochastic Methods: Methods like Monte Carlo simulations and simulated annealing explore the conformational space by making random changes to the peptide's structure.

Molecular Dynamics (MD): As discussed earlier, MD simulations can be used to explore the energy landscape by simulating the dynamic movements of the peptide over time. mdpi.com

The analysis of the energy landscape can reveal the relative populations of different conformations at a given temperature and provide insights into the folding pathways of the peptide. acs.org For peptides containing isoleucine, the bulky and chiral side chain significantly influences the accessible conformational space. acs.org

Microscopy Techniques for Aggregate Morphology

Microscopy techniques are essential for visualizing the higher-order structures that peptides form through self-assembly. These methods provide direct evidence of the morphology and dimensions of peptide aggregates, which can range from nanoparticles to long fibrils.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high resolution. In the context of peptide research, SEM is widely used to characterize the morphology of self-assembled structures, such as nanofibers, nanotubes, and hydrogels. rsc.orgrsc.org

The self-assembly of peptides is a hierarchical process, where individual peptide molecules first form small aggregates, which then grow into larger structures. For L-isoleucyl-L-isoleucyl-L-alanine, self-assembly is expected to be driven by the formation of intermolecular hydrogen bonds between the peptide backbones and hydrophobic interactions between the isoleucine side chains.

In a typical SEM experiment, a solution of the peptide is deposited on a substrate and allowed to dry. The sample is then coated with a thin layer of a conductive material, such as gold, to prevent charging under the electron beam. The electron beam is scanned across the surface of the sample, and the secondary electrons emitted from the surface are collected to form an image.

Studies on the dipeptides Ala-Ile and Ile-Ile have used SEM to visualize the macroscopic structures formed from their solutions. rsc.orgrsc.org These studies have shown that the morphology of the self-assembled structures can be influenced by factors such as the solvent, concentration, and temperature. rsc.org

Table 2: Information Obtainable from SEM Analysis of Peptide Aggregates

| Information | Description |

| Morphology | The overall shape and form of the aggregates (e.g., fibrillar, spherical, tubular). |

| Size and Dimensions | The length, width, and height of the self-assembled structures. |

| Surface Texture | The fine details of the surface of the aggregates. |

| Porosity | The presence and size of pores within a hydrogel or other porous structure. |

Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can be used to study the surface morphology of materials at the nanoscale. researchgate.net Unlike SEM, AFM does not require the sample to be conductive and can be performed in both air and liquid environments, making it particularly well-suited for studying biological samples in their native state.

AFM works by scanning a sharp tip, attached to a flexible cantilever, across the surface of the sample. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. By recording the cantilever deflection as the tip is scanned across the sample, a three-dimensional topographical image of the surface can be generated. researchgate.net

AFM has been used to study the self-assembly of a wide variety of peptides, including tripeptides. These studies have revealed the formation of various nanostructures, such as fibrils, ribbons, and spherical aggregates. The high resolution of AFM allows for the measurement of the dimensions of these structures with sub-nanometer precision.

For L-isoleucyl-L-isoleucyl-L-alanine, AFM could be used to:

Visualize the early stages of aggregation, providing insights into the nucleation and growth of self-assembled structures.

Determine the precise dimensions of the resulting nanostructures.

Investigate the influence of surface properties on the self-assembly process. researchgate.net

In addition to imaging, AFM can also be used to measure the mechanical properties of peptide aggregates, such as their stiffness and adhesion.

Table 3: Comparison of SEM and AFM for Peptide Aggregate Characterization

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

| Principle | Scans a focused beam of electrons over a surface to create an image. | Scans a sharp physical probe over a surface to measure topography. |

| Resolution | Typically in the nanometer range. | Can achieve sub-nanometer resolution. |

| Sample Environment | Requires high vacuum. | Can be operated in air, liquid, or vacuum. |

| Sample Preparation | Sample must be conductive, often requiring a metallic coating. | Minimal sample preparation is typically required. |

| Information Provided | Topography, morphology, and elemental composition (with EDS). | Topography, morphology, and mechanical properties. |

Enzymatic and Non Enzymatic Degradation Pathways of Peptides Incorporating Alanine and Isoleucine

Kinetic Analysis of Peptide Hydrolysis in Aqueous Media

The hydrolysis of peptide bonds is a key non-enzymatic degradation pathway in aqueous environments. The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.

The degradation of peptides in aqueous solutions, where water is in large excess, can often be described by pseudo-first-order kinetics. libretexts.org In this scenario, the concentration of water remains virtually constant throughout the reaction, allowing the degradation rate to be modeled as being dependent only on the concentration of the peptide. libretexts.org The rate of degradation can thus be expressed as:

Rate = k' [Peptide]

where k' is the pseudo-first-order rate constant. This approach simplifies the kinetic analysis, making it easier to determine the peptide's half-life under specific conditions. libretexts.org For instance, studies on the degradation of other peptides, such as a model hexapeptide containing an aspartyl residue, have successfully employed pseudo-first-order kinetics to quantify degradation rates at various pH levels. nih.gov

Interactive Data Table: Theoretical Pseudo-First-Order Degradation of L-Alanine, L-isoleucyl-L-isoleucyl-

| Initial Peptide Concentration (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Initial Degradation Rate (M/s) |

| 0.1 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁸ |

| 0.05 | 1.0 x 10⁻⁷ | 5.0 x 10⁻⁹ |

| 0.01 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁹ |

This table illustrates the principle of pseudo-first-order kinetics, where the initial degradation rate is directly proportional to the initial peptide concentration for a constant k'.

The rate of non-enzymatic peptide bond hydrolysis is highly dependent on the pH of the solution. researchgate.netyoutube.comnih.gov Generally, peptide bonds are most stable at neutral pH and their cleavage is accelerated under both acidic and basic conditions. researchgate.netrsc.org

At acidic pH, the cleavage of peptide bonds can occur through two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). researchgate.netnih.gov In highly acidic conditions (e.g., pH 3), both of these pathways can be significant. nih.govrsc.org As the pH moves towards neutral, the backbiting mechanism tends to dominate. nih.govrsc.org

Under basic conditions (e.g., pH 10), direct hydrolysis, facilitated by hydroxide (B78521) ions, becomes the predominant mechanism of peptide bond cleavage. youtube.comrsc.org Studies on the degradation of the 37-amino acid peptide pramlintide have shown an increasing degradation rate with an increase in pH from 3.5 to 5.0. nih.gov Similarly, research on the degradation of secretin indicated that it was most stable around pH 7.0 and more stable in acidic solutions than in alkaline ones. nih.gov

Interactive Data Table: pH-Dependent Degradation Rate Constants for a Model Peptide

| pH | Relative Rate of Hydrolysis | Predominant Mechanism(s) |

| 3 | High | Scission & Backbiting |

| 5 | Moderate | Backbiting |

| 7 | Low (Most Stable) | Backbiting |

| 10 | High | Scission (Hydroxide-catalyzed) |

This table provides a generalized representation of the effect of pH on peptide degradation rates and mechanisms, based on findings from studies on various peptides. researchgate.netnih.govrsc.org

Specificity of Dipeptidases and Aminopeptidases on Alanine- and Isoleucine-Containing Substrates

Enzymatic degradation is a major pathway for the breakdown of peptides in biological systems. The specificity of various peptidases determines which peptide bonds are susceptible to cleavage.

The tripeptide L-Alanine, L-isoleucyl-L-isoleucyl- is a substrate for various exopeptidases, which cleave peptide bonds from the ends of a peptide chain.

Aminopeptidases : These enzymes cleave the N-terminal amino acid from a peptide. wikipedia.orgoup.com Aminopeptidase (B13392206) N, for example, has a broad substrate specificity, readily removing neutral, hydrophobic amino acids from the N-terminus. wikipedia.orgnih.gov Therefore, it is expected to cleave the N-terminal isoleucine from L-Alanine, L-isoleucyl-L-isoleucyl-. The resulting dipeptide, L-isoleucyl-L-alanine, would then be a substrate for dipeptidases.

Dipeptidyl Peptidases : These enzymes cleave dipeptides from the N-terminus of a peptide chain. oaepublish.comnih.gov A key enzyme in this class is Cathepsin C (also known as Dipeptidyl Peptidase I). oaepublish.comacs.org Cathepsin C has broad substrate specificity but its activity is halted when it encounters certain residues. oaepublish.comwikipedia.org Notably, Cathepsin C cannot cleave a peptide bond where an isoleucine residue is in the P1 position (the amino acid at the N-terminal side of the scissile bond). nih.gov In the case of L-Alanine, L-isoleucyl-L-isoleucyl-, the first potential cleavage site is between the two isoleucine residues. With the N-terminal isoleucine in the P2 position and the second isoleucine in the P1 position, Cathepsin C would be unable to cleave this bond.

Dipeptidases : These enzymes hydrolyze dipeptides into their constituent amino acids. nih.gov Following the action of an aminopeptidase on L-Alanine, L-isoleucyl-L-isoleucyl-, the resulting dipeptide, L-isoleucyl-L-alanine, would be a substrate for dipeptidases.

Interactive Data Table: Susceptibility of L-Alanine, L-isoleucyl-L-isoleucyl- to Peptidase Action

| Enzyme Type | Action on L-Alanine, L-isoleucyl-L-isoleucyl- | Products |

| Aminopeptidase | Cleaves the N-terminal L-isoleucine. | L-Isoleucine and L-isoleucyl-L-alanine |

| Dipeptidyl Peptidase (Cathepsin C) | No cleavage expected due to the presence of L-isoleucine in the P1 position of the first peptide bond. wikipedia.orgnih.gov | None |

| Dipeptidase | Cleaves the dipeptide product (L-isoleucyl-L-alanine) from aminopeptidase action. | L-Isoleucine and L-Alanine |

Deamination, the removal of an amino group, is another potential degradation pathway. libretexts.orgyoutube.com For amino acids, this often occurs through transamination, where the amino group is transferred to an α-keto acid. libretexts.orglibretexts.org L-isoleucine can undergo deamination through transamination. nih.gov

In the context of the tripeptide L-Alanine, L-isoleucyl-L-isoleucyl-, the N-terminal amino group of the first isoleucine is the primary site for a deamination-like reaction. This would likely proceed via a transamination reaction, converting the N-terminal isoleucine residue into its corresponding α-keto acid, α-keto-β-methylvaleric acid. This modification would alter the peptide's structure and likely its biological activity.

Comparative Stability of Cyclic vs. Linear Peptide Structures Against Degradation

The structural conformation of a peptide plays a significant role in its stability. Cyclic peptides, in which the peptide backbone is constrained into a ring structure, generally exhibit greater resistance to enzymatic degradation compared to their linear counterparts. nih.govrsc.org

The increased stability of cyclic peptides is attributed to their conformational rigidity. rsc.org This restricted movement makes it more difficult for proteases to bind and cleave the peptide bonds. Furthermore, cyclization protects the peptide from exopeptidases that require a free N- or C-terminus to initiate cleavage. nih.gov While linear peptides are often rapidly degraded by proteases, their cyclic analogues can have significantly longer half-lives in biological systems. nih.gov Therefore, a cyclized form of L-Alanine, L-isoleucyl-L-isoleucyl- would be expected to be more stable against proteolytic degradation than the linear form. Studies on cyclic hexapeptides containing alanine (B10760859) and valine (structurally similar to isoleucine) have highlighted the importance of specific amino acid arrangements in achieving a stable, well-structured cyclic conformation. nih.gov

Interactive Data Table: Comparison of Linear vs. Cyclic Peptide Stability

| Peptide Structure | Susceptibility to Aminopeptidases | Susceptibility to Endopeptidases | Conformational Flexibility | Expected Biological Half-Life |

| Linear | High | High | High | Short |

| Cyclic | Low to None | Reduced | Low | Long |

Structural Factors Influencing Peptide Degradation Rates, Including N-Terminal Amino Acid Residues and Side Chain Branching

The stability and degradation rate of peptides, including those containing L-Alanine and L-Isoleucine, are profoundly influenced by their primary structure. Key determinants include the identity of the N-terminal amino acid residue and the structural characteristics of amino acid side chains, such as branching. These factors dictate the peptide's susceptibility to both enzymatic and non-enzymatic degradation pathways.

The "N-end rule" is a principle that directly correlates the identity of the N-terminal amino acid of a protein or peptide with its in vivo half-life. wikipedia.orgnih.gov This rule is a critical determinant of proteolytic stability. The N-terminal residue is recognized by cellular machinery, such as ubiquitin ligases in eukaryotes, which can mark the peptide for degradation. wikipedia.orgnih.gov Amino acids are classified as either stabilizing or destabilizing. For instance, in mammalian systems, residues like Valine and Methionine are stabilizing, conferring half-lives of many hours, whereas residues like Isoleucine, Leucine (B10760876), and Arginine are considered destabilizing, leading to much more rapid degradation. wikipedia.orgacs.org

Research has shown that peptides with unprotected N-terminal amines are particularly susceptible to rapid degradation by exopeptidases. nih.govresearchgate.net A study quantifying the degradation of peptide libraries in the presence of various cell types found that peptides with N-terminal amines were almost entirely degraded within 48 hours, regardless of the specific terminal amino acid. nih.gov The chemical nature of the N-terminal residue also plays a significant role in non-enzymatic degradation. Peptides with N-terminal polar or charged amino acids tend to degrade faster, while those with nonpolar alkyl side chains, such as Valine, are relatively more stable. nih.gov

Side chain branching, a key feature of L-Isoleucine, also exerts a significant influence on peptide degradation, primarily through steric effects. Isoleucine possesses a branched side chain at the β-carbon. ncert.nic.in The bulkiness of side chains can hinder the approach of proteolytic enzymes or water molecules required for hydrolysis, thereby affecting the degradation rate. In a study on dipeptide hydrolysis catalyzed by a Zr(IV)-substituted polyoxometalate, a clear decrease in the hydrolysis rate was observed as the volume of the aliphatic side chain of the C-terminal amino acid increased. rsc.org For example, the rate of hydrolysis for Gly-Ala was six times slower than for Gly-Gly, highlighting the steric hindrance imposed by the methyl group of Alanine. rsc.org This suggests that the bulkier, branched side chain of Isoleucine would similarly reduce susceptibility to certain types of chemical or enzymatic cleavage compared to a smaller, non-branched residue like Alanine.

However, the effect of side-chain bulkiness can be complex and context-dependent. In the case of non-enzymatic degradation via diketopiperazine formation, a bulky group on the α-carbon can accelerate the reaction, whereas the effects of branching further down the side chain (at the β or γ carbon, as in Isoleucine) are more intricate. nih.gov The structural rigidity and conformational preferences induced by branched side chains can also impact stability. For instance, side chains branched at the first carbon, like in Isoleucine and Valine, are known to promote the formation of stable helical structures in certain peptides, which could indirectly protect the peptide backbone from degradation. nih.gov

The following tables present research findings on the influence of N-terminal residues and side chain structure on peptide stability and degradation rates.

Table 1: Influence of N-Terminal Amino Acid on Protein Half-Life (Yeast)

| N-Terminal Residue | Approximate Half-Life | Classification |

| Methionine, Glycine, Alanine, Serine, Threonine, Valine, Proline | > 20 hours | Stabilizing |

| Isoleucine, Glutamate (B1630785) | ~ 30 minutes | Stabilizing |

| Tyrosine, Glutamine | ~ 10 minutes | Destabilizing |

| Leucine, Phenylalanine, Aspartate, Lysine | ~ 3 minutes | Destabilizing |

| Arginine | ~ 2 minutes | Destabilizing |

| Data sourced from studies on S. cerevisiae. Half-life can vary depending on the specific protein context. wikipedia.org |

Table 2: Effect of N-Terminal Chemistry on Peptide Stability in Cell Culture

| N-Terminal Chemistry | % Peptide Remaining (hMSCs, 48h) | % Peptide Remaining (hUVECs, 48h) | % Peptide Remaining (Macrophages, 48h) |

| Amine (uncapped) | 1% | 1% | 2% |

| Acetylated | 97% | 98% | 99% |

| PEGylated | 98% | 99% | 99% |

| Data represents the average remaining percentage for peptides with various C-terminal amino acids when cultured with human Mesenchymal Stem Cells (hMSCs), Human Umbilical Vein Endothelial Cells (hUVECs), and macrophages. This demonstrates that modifying the N-terminal amine significantly reduces non-specific degradation. nih.govresearchgate.net |

Table 3: Influence of Amino Acid Side Chain on Dipeptide Hydrolysis Rate

| Dipeptide (Gly-X) | Side Chain of X | Rate Constant (k, 10⁻⁶ min⁻¹) | Relative Rate |

| Gly-Gly | -H | 125.0 | 1.00 |

| Gly-Ala | -CH₃ | 21.0 | 0.17 |

| Gly-Val | -CH(CH₃)₂ | 10.0 | 0.08 |

| Gly-Leu | -CH₂CH(CH₃)₂ | 8.0 | 0.06 |

| Gly-Ser | -CH₂OH | 208.0 | 1.66 |

| Data from a study on peptide bond hydrolysis catalyzed by a Zr(IV)-substituted polyoxometalate at pD 5.0 and 60°C. The results show a decrease in hydrolysis rate with increasing size of the aliphatic side chain (Gly > Ala > Val > Leu). rsc.org |

Molecular Interactions and Recognition of Alanine and Isoleucine Containing Peptides

Peptide-Small Molecule Interactions

The interactions between peptides and small molecules are important in various contexts, including material science and environmental chemistry. The surface properties of peptides can allow them to selectively bind to and sorb small organic compounds.

The sorption capacity of a peptide is influenced by its amino acid composition. Peptides containing hydrophobic residues like alanine (B10760859) and isoleucine are expected to show a greater affinity for nonpolar organic compounds. mit.edunih.gov The interaction is primarily driven by hydrophobic interactions, where the nonpolar side chains of the peptide associate with the nonpolar molecules, minimizing contact with water.

Studies on dipeptides have shown that their sorption capacity generally decreases as the size of the sorbate (B1223678) molecule increases. acs.org Furthermore, the nature of the peptide's side chains can confer selectivity. A peptide rich in hydrophobic residues, such as L-Alanine, L-isoleucyl-L-isoleucyl-, would likely exhibit strong sorption for hydrophobic organic compounds like chlorinated hydrocarbons or aromatic compounds, while showing weaker interaction with polar molecules. mit.edunih.govresearchgate.net

| Organic Compound Class | Expected Sorption Affinity | Primary Interaction Type |

|---|---|---|

| Aliphatic Hydrocarbons | High | Hydrophobic |

| Aromatic Hydrocarbons | High | Hydrophobic / π-π stacking (if applicable) |

| Chlorinated Solvents | Moderate to High | Hydrophobic |

| Alcohols (e.g., Methanol) | Low | Weak van der Waals |

| Water | Very Low | - |

This table illustrates the expected sorption behavior based on the principles of hydrophobic interactions between the peptide and various organic compounds.

Self-Interaction and Aggregation Propensity

The tendency of peptides to self-interact and form larger aggregates is a well-documented phenomenon, driven by noncovalent forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. acs.orgencyclopedia.pubnih.gov For peptides composed of hydrophobic amino acids like alanine and isoleucine, aggregation is a particularly prominent feature.

Detailed molecular dynamics simulations and experimental studies on the dipeptides Alanine-Isoleucine (Ala-Ile) and Isoleucine-Isoleucine (Ile-Ile) have provided significant insights into this process. acs.org These studies reveal that the propensity for self-assembly is strong in aqueous solutions, where the hydrophobic side chains tend to cluster together to minimize their exposure to water. acs.org This process can lead to the formation of various structures, including ordered assemblies like nanotubes and β-sheets. acs.orgnih.gov

The aggregation strength of dipeptides in water has been shown to follow the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. acs.org The tripeptide L-Alanine, L-isoleucyl-L-isoleucyl-, with its high content of bulky hydrophobic residues, is expected to have a strong tendency to aggregate in aqueous environments. The aggregation is likely driven by the hydrophobic effect and stabilized by hydrogen bonds between the peptide backbones, potentially leading to the formation of β-sheet-rich structures, which are common in peptide aggregates. acs.orgnih.gov

| Factor | Influence on Aggregation of L-Alanine, L-isoleucyl-L-isoleucyl- |

|---|---|

| Solvent | High in aqueous solutions (hydrophobic effect), low in organic solvents like methanol (B129727). acs.org |

| Concentration | Aggregation increases with higher peptide concentration. acs.org |

| Temperature | Increased temperature can induce and accelerate aggregation. nih.gov |

| Peptide Sequence | The presence of multiple isoleucine residues strongly promotes self-assembly. acs.org |

Influence of Solvent Environment on Peptide Self-Assembly

The solvent environment is a critical determinant in the self-assembly of peptides containing alanine and isoleucine. acs.org The polarity of the solvent significantly affects the hydrophobic interactions that are the primary drivers for the aggregation of these nonpolar residues. rsc.org

In aqueous solutions, the hydrophobic side chains of alanine and isoleucine tend to coalesce to minimize their exposure to polar water molecules. This hydrophobic effect, coupled with potential π-π stacking interactions from protecting groups like Fmoc (Fluorenylmethyloxycarbonyl carbonyl), can lead to the formation of ordered structures. rsc.org For instance, studies on Fmoc-protected single aliphatic amino acids have shown that increasing the water concentration in a tetrahydrofuran (B95107) (THF) solution induces the formation of fiber-like structures. rsc.orgresearchgate.net The morphology of these structures can be tuned by varying the solvent composition; for example, Fmoc-Alanine forms flexible, curved fibers at low water concentrations in a water:THF system. rsc.org

The choice of solvent can dramatically alter the solubility and assembly behavior of these peptides. A study on the alanine-isoleucine (Ala-Ile) dipeptide demonstrated that while it readily dissolves in water, it is insoluble in methanol at room temperature. acs.org To dissolve the Ala-Ile dipeptide in methanol, heating to 55 °C and sonication were required, highlighting the significant influence of the solvent on the peptide's solubility. acs.org Upon dissolution and subsequent incubation, the peptide self-assembles into distinct structures. In aqueous solutions, Ala-Ile dipeptides show a strong tendency to self-assemble, forming structures like bundles of oriented hollow tubes with hexagonal symmetry. acs.org

The use of co-solvents can also modulate peptide aggregation. nih.gov Co-solvents like urea (B33335) or dimethyl sulfoxide (B87167) (DMSO) can inhibit the formation of aggregates by stabilizing the monomeric form of the peptide more strongly than the aggregated state. nih.gov This is achieved by altering the solvation free energy of the peptide. nih.gov Molecular dynamics simulations have shown that the interactions between peptide molecules are the driving force for aggregation, while the solvent (water) tends to inhibit it. nih.gov

The mechanism of solvent-controlled self-assembly is complex and depends on the interplay of various noncovalent interactions. rsc.orgresearchgate.net Coarse-grained molecular dynamics simulations have been used to investigate these mechanisms, revealing how factors like Fmoc stacking and ion concentrations can lead to well-defined crystalline structures for certain peptides. rsc.org

Table 1: Solvent Effects on Ala-Ile Dipeptide

| Solvent | Solubility at Room Temperature | Observations on Self-Assembly |

|---|---|---|

| Water | Soluble | Forms bundles of oriented hollow tubes with hexagonal symmetry. acs.org |

| Methanol | Insoluble | Requires heating and sonication for dissolution. acs.org |

Temperature Effects on Intermolecular Interactions and Self-Assembly Processes

For peptides containing hydrophobic residues like alanine and isoleucine, an increase in temperature generally enhances hydrophobic interactions up to a certain point, while weakening hydrogen bonds. researchgate.netnih.gov At lower temperatures, some peptides exist in a random coil conformation with structured water shells around the hydrophobic side chains. nih.gov As the temperature rises, the entropic cost of maintaining these ordered water structures increases. To compensate, the peptide may adopt a more ordered conformation, such as a β-turn spiral, which reduces the exposed hydrophobic surface area and leads to the release of ordered water molecules. nih.gov This conformational change can be a precursor to the self-assembly and aggregation of the peptides. nih.gov

Studies on various peptide systems have demonstrated a significant temperature dependence on the assembly process. For instance, oligopeptide fibers assembled at 25°C were found to form faster and be twice as thick as those assembled at 5°C. nih.gov The resulting hydrogel was also mechanically seven times stronger, indicating that a higher assembly temperature can lead to more robust materials. nih.gov Similarly, for an ionic tetrapeptide, atomic force microscopy revealed a dense network of entangled fibers at 15°C and 25°C, while at 35°C, the peptide assembled into sparser globular and fibrillar structures. researchgate.net This indicates that higher temperatures can favor disaggregation or lead to different, less ordered assembled states. researchgate.net

Calorimetric experiments have shown that the disaggregation process is typically endothermic. researchgate.net For the ionic tetrapeptide RWDW, the enthalpy of disaggregation was lower and the critical aggregation concentration was higher at 35°C, confirming that the disassembly process is favored at this higher temperature. researchgate.net However, the effect of temperature can be system-dependent. A study on the Ala-Ile dipeptide found that the potential of mean force, which indicates the tendency to self-assemble, was very similar at 278 K (5°C) and 300 K (27°C), suggesting a small temperature effect within this range for that specific system. acs.org

Temperature can also be used to trigger phase transitions in specifically designed "temperature-sensitive peptides". nih.gov For example, elastin-like peptides (ELPs) containing residues like valine, alanine, and isoleucine undergo an inverse phase transition, assembling into spherical micelles at elevated temperatures (e.g., 42°C) while remaining as soluble monomers at body temperature (37°C). nih.gov

Table 2: Temperature-Dependent Properties of Peptide Self-Assembly

| Peptide System | Temperature | Observation | Reference |

|---|---|---|---|

| Oligopeptide | 5°C | Slower formation of thinner fibers, mechanically weaker gel. | nih.gov |

| Oligopeptide | 25°C | Faster formation of thicker fibers, mechanically stronger gel. | nih.gov |

| Ionic Tetrapeptide (RWDW) | 15°C, 25°C | Dense network of entangled fibers. | researchgate.net |

| Ionic Tetrapeptide (RWDW) | 35°C | Sparse globular and fibrillar structures, favored disaggregation. | researchgate.net |

| Ala-Ile Dipeptide | 278 K (5°C) vs. 300 K (27°C) | Small effect on the tendency to self-assemble. | acs.org |

| Elastin-Like Peptides (ELPs) | 37°C | Monomeric and soluble. | nih.gov |

| Elastin-Like Peptides (ELPs) | 42°C | Assembled into spherical micelles. | nih.gov |

Self Assembly and Supramolecular Architectures from Alanine and Isoleucine Based Peptides

Mechanisms of Peptide Self-Assembly in Solution and Solid State

The formation of ordered peptide aggregates is governed by a delicate interplay of non-covalent interactions and is responsive to environmental cues.

Temperature-Induced Cyclization and Self-Assembly Processes of Dipeptides

Thermal treatment can be a potent tool to initiate the self-assembly of short-chain oligopeptides, leading to the formation of unique organic nanostructures. researchgate.netresearchgate.net However, heating can also trigger chemical reactions, such as cyclization, which can alter the building blocks and result in different assembled morphologies. researchgate.net

For instance, studies on the dipeptide L-isoleucyl-L-alanine have shown that heating in the solid state can induce an intramolecular cyclization, forming a cyclic dipeptide. researchgate.net This process is not merely a side reaction but a critical transformation that influences the subsequent self-assembly. The cyclic form of the dipeptide has been observed to create more ordered micro- and nanostructures compared to its linear precursor. researchgate.net A correlation has been established between the structure of the dipeptide's side chains and the temperature at which this cyclization occurs, providing a predictive tool for controlling the self-assembly outcome. researchgate.netnih.gov

The cyclization of linear dipeptides, such as L-phenylalanine-L-alanine, upon heating is often accompanied by the release of a water molecule. nih.gov This transformation can be crucial for the development of novel nanomaterials, as the resulting cyclic dipeptides can trigger different self-assembly mechanisms and lead to the growth of specific nanostructures. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Peptide Aggregate Formation

The self-assembly of peptides is primarily driven by a combination of non-covalent forces, including hydrogen bonding and hydrophobic interactions. nih.govrsc.org The formation of stable β-sheet structures, a common motif in self-assembled peptide nanomaterials, relies on a network of hydrogen bonds between the peptide backbones. aip.orgnih.gov

Hydrophobic interactions, stemming from the tendency of nonpolar side chains to minimize contact with water, also play a crucial role, particularly for peptides containing hydrophobic residues like alanine (B10760859) and isoleucine. aip.orgnih.govvu.nl These interactions drive the aggregation of peptide chains, often leading to the burial of hydrophobic groups within the core of the assembled structure, while hydrophilic groups remain exposed to the aqueous environment. nagwa.com

Formation of Nanostructures and Ordered Materials

The self-assembly of alanine- and isoleucine-based peptides can give rise to a variety of well-defined nanoscale architectures with potential applications in materials science.

Construction and Characterization of Dipeptide Nanotubes and Nanovessels

Dipeptides, the simplest peptide units, have demonstrated a remarkable ability to self-assemble into highly ordered nanostructures, most notably nanotubes. rsc.orgnih.gov The formation of these hollow, cylindrical structures is a spontaneous process, often initiated by a change in solvent conditions or temperature. nih.gov For example, diphenylalanine, a well-studied dipeptide, forms nanotubes upon cooling a heated aqueous solution. nih.gov

The characterization of these dipeptide nanotubes is carried out using a variety of techniques. Electron microscopy provides direct visualization of their morphology, revealing their hollow nature. rsc.org X-ray diffraction is employed to determine the underlying crystal structure and the arrangement of the dipeptide molecules within the nanotube walls. rsc.org

The dimensions and properties of these nanotubes can be influenced by the specific amino acid sequence. For instance, dipeptides containing flexible β-amino acids have been shown to form nanotubes with different characteristics compared to those made from only α-amino acids. rsc.org The resulting nanotubes can encapsulate other molecules, suggesting their potential use as nanovessels for delivery applications. rsc.org

Design Principles for New Nanomaterials Based on Oligopeptide Self-Assembly

The ability to control the self-assembly of oligopeptides into specific nanostructures is key to designing novel functional materials. nih.govresearchgate.netdtic.mil The design process relies on a thorough understanding of the relationship between the peptide sequence and the resulting supramolecular architecture. nih.gov

Several key principles guide the design of self-assembling oligopeptides:

Amino Acid Sequence: The choice and sequence of amino acids are paramount. nih.govnsf.gov Alternating patterns of hydrophobic and hydrophilic residues can promote the formation of amphiphilic structures that readily self-assemble in aqueous environments. nih.gov

Non-covalent Interactions: The design must consider the various non-covalent interactions that drive assembly, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. rsc.orgresearchgate.net The geometric arrangement of these interactions dictates the final morphology of the nanostructure. nih.gov

Environmental Factors: The self-assembly process is highly sensitive to external conditions. nih.gov Factors such as pH, temperature, solvent composition, and peptide concentration can be tuned to control the formation and stability of the desired nanomaterials. nih.govnsf.gov

By rationally designing the peptide sequence and controlling the assembly conditions, it is possible to create a wide range of nanostructures, including fibers, ribbons, tubes, and vesicles, with tailored properties for specific applications. researchgate.net The new insights gained from studying the thermal properties and self-assembly of linear and cyclic forms of dipeptides like L-isoleucyl-L-alanine are valuable for the design of new nanomaterials based on oligopeptides. researchgate.net

Factors Modulating Self-Assembly Behavior, Including Concentration, Solvent Composition, and Amino Acid Sequence

The self-assembly of peptides is a dynamic process that can be finely tuned by a variety of factors, allowing for precise control over the resulting supramolecular structures. nih.govnsf.gov

Concentration: Peptide concentration plays a critical role in the self-assembly process. researchgate.netnih.gov Below a certain critical aggregation concentration, peptides exist as monomers in solution. As the concentration increases, self-assembly is initiated, leading to the formation of larger aggregates. The final morphology and size of the assembled structures can be dependent on the concentration of the peptide building blocks. researchgate.net

Solvent Composition: The nature of the solvent significantly influences peptide self-assembly by altering the strength of non-covalent interactions. researchgate.netacs.org In aqueous solutions, the hydrophobic effect is a major driving force for the aggregation of peptides with nonpolar side chains. acs.org Changing the solvent to a less polar one can alter the dominant interactions. For example, in non-aqueous solvents, hydrogen bonding can become a more significant driver for aggregation compared to its role in water. acs.org The composition of the solvent, including the presence of salts, can also modulate the assembly process. rsc.org

| Factor | Influence on Self-Assembly |

| Concentration | Affects the initiation of assembly and the size of the resulting aggregates. researchgate.netnih.gov |

| Solvent Composition | Modulates the strength of non-covalent interactions, such as hydrophobic effects and hydrogen bonding. researchgate.netacs.org |

| Amino Acid Sequence | Determines the fundamental properties of the peptide, including hydrophobicity, charge, and secondary structure propensity, which in turn dictates the self-assembly pathway. nih.govnsf.gov |

Bioinformatics and Proteomic Analysis of Alanine and Isoleucine Metabolism and Peptides

Proteomic Profiling of Organisms for Amino Acid and Peptide Production

Proteomics, the large-scale study of proteins, offers a direct snapshot of cellular function. For industrial biotechnology, proteomic profiling is an invaluable technique for analyzing and improving microbial strains used for producing amino acids and peptides. By comparing the proteomes of different strains or the same strain under different conditions, scientists can pinpoint bottlenecks in metabolic pathways, identify key regulatory proteins, and guide metabolic engineering efforts. kaist.ac.kr

The goal of developing L-isoleucine over-producing microbial strains, primarily in organisms like Corynebacterium glutamicum and Escherichia coli, is to maximize the metabolic flux towards L-isoleucine while minimizing the production of byproducts. Comparative proteomics is a key strategy to understand the global cellular changes that lead to overproduction. While comprehensive public datasets from single comparative proteomics studies are specific to individual research projects, the principles and key targets are well-established through extensive metabolic engineering work. nih.govnih.gov

These studies typically involve comparing a high-yield strain to its wild-type or parent strain. The engineered strains are designed to upregulate specific enzymes in the biosynthesis pathway and deregulate feedback inhibition mechanisms. The expected outcome in a comparative proteomic analysis would be the significant upregulation of these target enzymes.

For instance, creating a successful L-isoleucine overproducer in C. glutamicum often involves the high-level expression of genes such as hom (encoding homoserine dehydrogenase), thrB (encoding homoserine kinase), and a feedback-resistant version of ilvA (encoding threonine dehydratase). nih.gov Similarly, engineered E. coli strains for L-isoleucine production feature overexpression of genes like thrABC (for L-threonine synthesis), a feedback-resistant ilvA, and ilvIH (encoding a feedback-resistant acetohydroxy acid synthase). kaist.ac.kruq.edu.au Proteomic analysis serves to confirm the successful overexpression of these target proteins and to reveal unintended changes in the proteome that might affect cell health or production efficiency.

Table 1: Examples of Genetic Modifications in L-Isoleucine Over-Producing Strains and Their Expected Proteomic Signature

| Organism | Genetic Modification | Target Enzyme/Protein | Expected Proteomic Change | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Overexpression of hom(Fbr), thrB, ilvA(Fbr) | Feedback-resistant homoserine dehydrogenase, homoserine kinase, feedback-resistant threonine dehydratase | Increased abundance of these three enzymes | nih.gov |

| Escherichia coli | Overexpression of thrABC, ilvA(Fbr), ilvIH(Fbr), ygaZH | L-threonine biosynthetic enzymes, feedback-resistant threonine dehydratase, feedback-resistant acetohydroxy acid synthase III, branched-chain amino acid exporter | Increased abundance of these enzymes and the exporter protein | kaist.ac.kruq.edu.au |

This table is interactive. You can sort and filter the data.

In the context of producing the tripeptide L-isoleucyl-L-isoleucyl-L-alanine, the biosynthesis pathways for both L-isoleucine and L-alanine are of central importance. Proteomic and transcriptomic studies consistently find that enzymes within these metabolic pathways are differentially expressed when cells adapt to new growth conditions or genetic modifications. nih.govwikipedia.org

The biosynthesis of L-isoleucine from L-threonine is a multi-step process catalyzed by several key enzymes. In engineered over-producing strains, these proteins are among the most significantly upregulated. The final step in the biosynthesis of many amino acids, including L-isoleucine, is catalyzed by a transaminase. Branched-chain amino acid aminotransferases (BCATs) catalyze the conversion of branched-chain α-keto acids to branched-chain amino acids (BCAAs) and are crucial for the metabolism of leucine (B10760876), isoleucine, and valine. wikipedia.org

Table 2: Key Enzymes in L-Isoleucine and L-Alanine Biosynthesis

| Enzyme | Gene(s) (E. coli) | Reaction Catalyzed | Role in Metabolism | Reference |

|---|---|---|---|---|

| Threonine Dehydratase | ilvA | L-threonine → 2-oxobutanoate (B1229078) + NH₃ | First committed step in L-isoleucine biosynthesis; often a key regulatory point. | |

| Acetohydroxyacid Synthase | ilvIH, ilvBN, ilvGM | 2-oxobutanoate + pyruvate (B1213749) → 2-aceto-2-hydroxybutanoate | Condensation reaction in the L-isoleucine and L-valine pathways. | |

| Dihydroxyacid Dehydratase | ilvD | 2,3-dihydroxy-3-methylvalerate → 2-keto-3-methylvalerate | Dehydration step in the L-isoleucine biosynthesis pathway. | kaist.ac.kruq.edu.au |

| Transaminase B | ilvE | 2-keto-3-methylvalerate + L-glutamate → L-isoleucine + α-ketoglutarate | Final step in L-isoleucine synthesis. | wikipedia.org |

This table is interactive. You can sort and filter the data.

Genomic and Transcriptomic Studies Related to Peptide Biosynthesis Genes

While simple proteins are synthesized ribosomally from messenger RNA (mRNA) templates, many specialized peptides, particularly those from microbial sources with unusual structures or non-proteinogenic amino acids, are created by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov The biosynthesis of a tripeptide like L-isoleucyl-L-isoleucyl-L-alanine in a microorganism is likely mediated by such an NRPS system.

Genomic and transcriptomic analyses are fundamental to discovering and understanding these peptide factories. nih.gov

Genomic Analysis (Genome Mining): Scientists search bacterial and fungal genomes for sequences that encode NRPSs. These genes are typically very large and are organized in biosynthetic gene clusters (BGCs). A BGC contains the main NRPS gene alongside genes for other enzymes that might modify the peptide (e.g., by acylation or cyclization), as well as transporter and regulatory genes. nih.govacs.org The NRPS enzyme itself is modular, with each module responsible for incorporating one specific amino acid into the growing peptide chain. nih.govnih.gov

Transcriptomic Analysis: Transcriptomics (e.g., using RNA-Seq) reveals which genes are actively being transcribed under specific conditions. By analyzing the transcriptome, researchers can confirm that a predicted NRPS gene cluster is expressed and can study how its expression is regulated by environmental or nutritional factors, providing clues to the peptide's biological function. nih.gov

The discovery of these gene clusters through genomics, followed by functional characterization and transcriptomics, is a powerful pipeline for identifying novel bioactive peptides and for engineering their biosynthesis. acs.orgnih.gov

Computational Prediction of Peptide Structure and Function

Computational methods have become indispensable for studying peptides, allowing researchers to predict their three-dimensional structures and engineer their properties without the need for extensive laboratory work.

Predicting the 3D structure of a peptide from its amino acid sequence is a major challenge that is being addressed by advances in artificial intelligence and deep learning. AlphaFold2, a revolutionary deep learning model, has shown remarkable accuracy in predicting protein structures and is increasingly being applied to peptides. acs.orgmdpi.com

Table 3: Performance of AlphaFold2 in Peptide Structure Prediction

| Peptide Type | AlphaFold2 Performance | Key Findings | Reference |

|---|---|---|---|

| α-helical peptides | High accuracy | Performs well for both membrane-bound and soluble helical peptides. | nih.govnih.gov |

| β-hairpin peptides | High accuracy | Capable of accurately modeling this common peptide structural motif. | nih.gov |

| Disulfide-rich peptides | High accuracy | Generally successful, though specific disulfide bond patterns can be a challenge. | nih.gov |

This table is interactive. You can sort and filter the data.

In silico (computational) mutagenesis is a powerful technique used to predict how specific amino acid substitutions will affect a peptide's structure, stability, or binding affinity to a target. This approach allows for the rational design of peptides with enhanced or novel properties.

The process typically involves:

Starting with a known peptide-protein complex structure (from experimental data or accurate prediction).

Systematically replacing one or more amino acids in the peptide sequence with other amino acids in a computational model.

Calculating the resulting change in properties, such as the binding free energy between the peptide and its target protein.

A notable application of this technique was the remodeling of a peptide to enhance its binding affinity to the oncogenic K-Ras protein. nih.gov Researchers created a virtual library of peptide mutants by systematically changing residues and used molecular dynamics simulations to identify mutations that resulted in stronger binding. nih.gov Another study developed a high-throughput computational pipeline using in silico mutagenesis to optimize signal peptides, improving their cleavage specificity and mitigating unwanted N-terminal heterogeneity in recombinant antibody production. nih.gov These approaches accelerate the peptide engineering cycle by focusing laboratory efforts on the most promising candidates identified computationally.

Table of Mentioned Compounds

| Compound Name |

|---|

| L-Alanine |

| L-Isoleucine |

| L-Leucine |

| L-Valine |

| L-Threonine |

| L-Glutamate |

| α-Ketoglutarate |

| Pyruvate |

| 2-Oxobutanoate |

| L-Alanine, L-isoleucyl-L-isoleucyl- |

Systems Biology and Network Analysis of Amino Acid and Peptide Metabolic Pathways

Systems biology offers a holistic approach to understanding the complex interplay of metabolic pathways, moving beyond the study of individual components to the analysis of the entire network. nih.gov In the context of amino acids and peptides, this involves mapping the intricate connections between synthesis, degradation, and transport pathways, and how these networks are regulated in response to various physiological and pathological conditions. researchgate.netnih.gov The metabolism of alanine (B10760859) and isoleucine, the constituent amino acids of the tripeptide L-alanyl-L-isoleucyl-L-isoleucine, provides a clear example of the interconnectedness of metabolic networks.

Network analysis of amino acid metabolism often reveals a multi-layered structure where certain amino acids act as key regulatory hubs. nih.govelsevierpure.com For instance, studies on plasma amino acid profiles have shown that essential amino acids can influence the concentrations of many other amino acids, highlighting a complex regulatory network. nih.gov Lysine, for example, has been identified as being at a top control level, affecting almost all other plasma amino acids, while threonine acts as a hub with direct links to numerous others. nih.gov

The metabolic pathways of alanine and isoleucine are integrated into the central carbon metabolism and are subject to intricate regulation. Alanine is synthesized from pyruvate, a key product of glycolysis, and is involved in the glucose-alanine cycle for transporting amino groups to the liver. Isoleucine biosynthesis, on the other hand, is a more complex, multi-step pathway starting from threonine and pyruvate. researchgate.netresearchgate.net

Detailed Research Findings

Recent research has focused on elucidating the regulatory mechanisms of these pathways using systems biology approaches. For example, engineering the metabolism of Escherichia coli to enhance L-isoleucine production has provided insights into the metabolic network. By inactivating pathways that break down L-threonine, a precursor to L-isoleucine, researchers were able to significantly increase L-isoleucine yield. nih.gov Transcriptome analysis of the mutant strains revealed widespread changes in gene expression, including the downregulation of the TCA cycle and upregulation of oxidative phosphorylation and aspartate pathway genes, demonstrating the global impact of perturbing a single pathway. nih.gov

In another study, the role of the isoleucine biosynthesis pathway in the redox homeostasis of Rhodospirillum rubrum was investigated. nih.gov The findings suggest that under light stress, the synthesis of isoleucine can act as an electron sink, helping to maintain redox balance by consuming excess reducing power. nih.gov This highlights a non-canonical role for an amino acid biosynthetic pathway, which would be difficult to uncover without a systems-level analysis.

The analysis of peptides, such as dipeptides and tripeptides, within a systems biology framework is an emerging field known as peptidomics. youtube.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these small peptides in biological samples. acs.orgnih.gov These studies have begun to reveal the biological activities of di- and tripeptides and their potential as biomarkers for various diseases. acs.orgnih.gov For instance, specific di- and tripeptides in serum have been found to vary in different liver diseases, suggesting their involvement in the pathophysiology of these conditions. nih.gov

Data Tables